Absence of Publicly Available Head-to-Head Comparative Biological Data
A systematic search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not yield any publicly available, comparator-based quantitative biological activity data for N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide [1][2]. While structurally related phenyl-isoxazole-carboxamide derivatives (e.g., compounds 2a and 2e from the melanoma study) demonstrate measurable cytotoxicity with IC50 values ranging from 0.079 µM to 40.85 µM against cancer cell lines [3], and cyclopropyl-substituted analogs like 5-cyclopropyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-3-carboxamide have been evaluated in MCF-7 cells, no study has directly compared the target compound under identical experimental conditions to any of these analogs .
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | No published quantitative data available |
| Comparator Or Baseline | Phenyl-isoxazole-carboxamide 2e: IC50 = 0.079 µM (B16F1 melanoma). 5-cyclopropyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-3-carboxamide: IC50 = 15 µM (MCF-7). |
| Quantified Difference | Cannot be calculated |
| Conditions | MTS assay; B16F1 cells (comparator 2e) or MCF-7 cells (cyclopropyl analog) |
Why This Matters
Without head-to-head data, users cannot justify selecting this compound over analogs based on potency; procurement decisions must rely on the specific synthetic accessibility and unexplored chemical space it represents.
- [1] PubChem Database Search for CAS 1210412-86-4. No bioassay data found. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] ChEMBL Database Search. No entry found for CAS 1210412-86-4 or related InChIKey. https://www.ebi.ac.uk/chembl/ View Source
- [3] Sobuh, S. et al. (2022) Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma. BMC Chemistry. https://cir.nii.ac.jp/crid/1360580236805998080 View Source
